2-Nitrobenzohydrazide

Descripción

The exact mass of the compound 2-Nitrobenzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitrobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

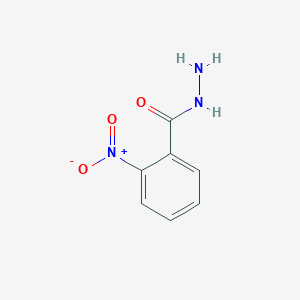

Structure

3D Structure

Propiedades

IUPAC Name |

2-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-9-7(11)5-3-1-2-4-6(5)10(12)13/h1-4H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGGDXLOJMNFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209403 | |

| Record name | o-Nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-26-8 | |

| Record name | 2-Nitrobenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 606-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrobenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAW3U8B8S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Nitrobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Nitrobenzohydrazide, a molecule of interest in medicinal chemistry. This document details its physical and spectral characteristics, synthesis, reactivity, and biological activity, with a focus on its potential as a urease inhibitor. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Core Chemical Properties

2-Nitrobenzohydrazide is a nitro-substituted aromatic hydrazide. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₃ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| CAS Number | 606-26-8 | [1] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 121-123 °C | [3] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in methanol | [2] |

| pKa | 11.34 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

The structural elucidation of 2-Nitrobenzohydrazide has been confirmed through various spectroscopic techniques.[4] While a complete set of publicly available, raw spectral data for 2-Nitrobenzohydrazide is limited, the following tables provide expected and reported values based on available information and data from closely related isomers, 3-Nitrobenzohydrazide and 4-Nitrobenzohydrazide, for comparative purposes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.84, ~11.08 | Singlet (broad) | - | -NH-NH₂ protons |

| 7.50 - 8.20 | Multiplet | - | Aromatic protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carbonyl) |

| 120 - 150 | Aromatic carbons |

Note: Specific peak assignments for the aromatic carbons of 2-Nitrobenzohydrazide are not detailed in the available literature. The provided range is based on typical values for nitro-substituted benzene rings. For comparison, the carbonyl carbon of 3-nitrobenzohydrazide appears around 164 ppm.[6]

FT-IR (Fourier-Transform Infrared) Spectral Data

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretching (amine) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1630 - 1690 | Strong | C=O stretching (amide I) |

| 1500 - 1600 | Strong, Medium | N-H bending (amide II), C=C stretching (aromatic) |

| 1500 - 1560 | Strong | NO₂ asymmetric stretching |

| 1300 - 1370 | Strong | NO₂ symmetric stretching |

Note: The exact peak positions can vary based on the sample preparation method.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 181 | [M]⁺ | Molecular ion |

| 151 | [M - NO]⁺ | |

| 135 | [M - NO₂]⁺ or [C₇H₅N₂O]⁺ | |

| 105 | [C₇H₅O]⁺ (benzoyl cation) | |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related compounds.

Experimental Protocols

Synthesis of 2-Nitrobenzohydrazide

2-Nitrobenzohydrazide can be efficiently synthesized in a two-step process starting from 2-nitrobenzoic acid.[4]

Step 1: Esterification of 2-Nitrobenzoic Acid

-

Reactants: 2-nitrobenzoic acid, methanol, and a catalytic amount of concentrated sulfuric acid.

-

Procedure:

-

Dissolve 2-nitrobenzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the methyl 2-nitrobenzoate product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization if necessary.

-

Step 2: Hydrazinolysis of Methyl 2-Nitrobenzoate

-

Reactants: Methyl 2-nitrobenzoate, hydrazine hydrate, and methanol.

-

Procedure:

-

Dissolve the methyl 2-nitrobenzoate obtained from Step 1 in methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-Nitrobenzohydrazide, will often precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold methanol.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

-

Caption: Synthesis workflow for 2-Nitrobenzohydrazide.

Urease Inhibition Assay

The inhibitory activity of 2-Nitrobenzohydrazide against urease can be determined using the indophenol method, which quantifies the amount of ammonia produced.[7]

-

Materials: Jack bean urease, urea, phosphate buffer (pH 7.0), phenol-nitroprusside reagent, alkaline hypochlorite solution, 2-Nitrobenzohydrazide (test compound), and thiourea (standard inhibitor).

-

Procedure:

-

Prepare a stock solution of 2-Nitrobenzohydrazide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of Jack bean urease solution (in phosphate buffer) to each well and incubate at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution (in phosphate buffer) to each well.

-

Incubate the mixture at 37 °C for 30 minutes.

-

Stop the reaction by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution to each well.

-

Allow the plate to stand at room temperature for 10 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

-

The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the urease activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Reactivity and Stability

Reactivity: The chemical reactivity of 2-Nitrobenzohydrazide is primarily dictated by the nitro group and the hydrazide moiety.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is a common strategy in the synthesis of more complex molecules.

-

Reactions of the Hydrazide Group: The hydrazide functional group is a versatile reactive handle. It can undergo:

-

Condensation reactions with aldehydes and ketones to form the corresponding hydrazones.

-

Acylation on the terminal nitrogen atom.

-

Cyclization reactions to form various heterocyclic compounds, such as oxadiazoles and pyrazoles.

-

Stability: Hydrazides, in general, are susceptible to hydrolysis, especially under acidic or basic conditions, although they are generally more stable than esters. The stability of nitroaromatic compounds can be influenced by the position of the nitro group. Specific data on the thermal decomposition temperature and pH stability profile of 2-Nitrobenzohydrazide is not extensively reported, but it is recommended to store the compound in a cool, dry place.[2]

Biological Activity: Urease Inhibition

2-Nitrobenzohydrazide has been identified as a potent inhibitor of Jack bean urease, exhibiting an IC₅₀ value of 4.25 ± 0.08 µM.[4] This inhibitory activity is significantly stronger than that of the standard urease inhibitor, thiourea (IC₅₀ = 21.00 ± 0.11 µM).[4]

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[2] Inhibition of urease is a therapeutic target for the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers.

Proposed Mechanism of Inhibition:

Molecular docking studies suggest that 2-Nitrobenzohydrazide inhibits urease by interacting with the active site of the enzyme.[4] The proposed mechanism involves the chelation of the nickel ions in the active site by the hydrazide and nitro groups of the inhibitor. This binding prevents the substrate (urea) from accessing the active site, thereby inhibiting the enzymatic reaction.

Caption: Urease inhibition by 2-Nitrobenzohydrazide.

This guide provides a foundational understanding of the chemical properties and biological potential of 2-Nitrobenzohydrazide. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic applications.

References

- 1. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. thepharmajournal.com [thepharmajournal.com]

An In-depth Technical Guide to the Synthesis of 2-Nitrobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-nitrobenzohydrazide, a key intermediate in the development of various pharmaceutical compounds. This document outlines two core synthetic strategies, detailing the necessary reagents, reaction conditions, and purification methods. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Core Synthesis Pathways

2-Nitrobenzohydrazide is most commonly synthesized from either methyl 2-nitrobenzoate or 2-nitrobenzoic acid. The two primary pathways are:

-

Hydrazinolysis of Methyl 2-Nitrobenzoate: This is a direct and efficient one-step method involving the reaction of methyl 2-nitrobenzoate with hydrazine hydrate.

-

Via 2-Nitrobenzoyl Chloride from 2-Nitrobenzoic Acid: This two-step pathway involves the initial conversion of 2-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride, which is subsequently reacted with hydrazine.

The selection of a particular pathway may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of 2-nitrobenzohydrazide and its intermediates.

Table 1: Synthesis of 2-Nitrobenzohydrazide from Methyl 2-Nitrobenzoate

| Parameter | Value |

| Starting Material | Methyl 2-nitrobenzoate |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Reaction Time | 9 hours |

| Reaction Temperature | 95°C (Reflux) |

| Yield | 78% |

| Melting Point | 112.5°C |

Table 2: Synthesis of 2-Nitrobenzoyl Chloride from 2-Nitrobenzoic Acid

| Parameter | Value |

| Starting Material | 2-Nitrobenzoic Acid |

| Reagent | Thionyl Chloride |

| Reaction Time | 3 hours |

| Reaction Temperature | Steam Bath |

| Yield | 90-98% |

| Boiling Point | 153-154°C at 12 mm Hg |

| Melting Point | 33°C |

Table 3: Synthesis of 2-Nitrobenzohydrazide from 2-Nitrobenzoyl Chloride

| Parameter | Value |

| Starting Material | 2-Nitrobenzoyl Chloride |

| Reagent | Hydrazine Monohydrate |

| Yield | 95-98% |

Experimental Protocols

Pathway 1: Synthesis of 2-Nitrobenzohydrazide from Methyl 2-Nitrobenzoate

This protocol is adapted from a general procedure for the synthesis of benzoylhydrazines.[1]

Materials:

-

Methyl 2-nitrobenzoate

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve methyl 2-nitrobenzoate (e.g., 40 mmol) in anhydrous ethanol (30 mL).

-

Heat the solution to 95°C.

-

Add hydrazine hydrate (e.g., 48 mmol) to the mixture.

-

Reflux the reaction mixture for 9 hours.

-

After reflux, cool the mixture to room temperature to allow for the precipitation of the product.

-

Collect the crystals by filtration.

-

Recrystallize the crude product from ethanol to obtain pure 2-nitrobenzohydrazide.

Pathway 2: Synthesis of 2-Nitrobenzohydrazide via 2-Nitrobenzoyl Chloride

This pathway involves two main experimental stages.

This protocol is based on a standard procedure for the synthesis of acyl chlorides.[2]

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride

-

Round-bottom flask with reflux condenser and gas absorption trap

-

Steam bath

-

Distillation apparatus

Procedure:

-

In a 1-liter round-bottom flask, place 2-nitrobenzoic acid (e.g., 1.2 moles) and thionyl chloride (e.g., 4.2 moles).

-

Fit the flask with a reflux condenser connected to a gas absorption trap.

-

Heat the mixture on a steam bath for 3 hours.

-

After the reaction is complete, arrange the apparatus for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.

-

Transfer the residue to a Claisen flask and distill under reduced pressure to obtain 2-nitrobenzoyl chloride.

This protocol is based on a general method for the synthesis of hydrazides from acyl chlorides.[3]

Materials:

-

2-Nitrobenzoyl chloride

-

Hydrazine monohydrate

-

Reaction vessel with a stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, react 2-nitrobenzoyl chloride with hydrazine monohydrate. Note: This reaction is typically rapid and should be performed with appropriate temperature control.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the precipitated 2-nitrobenzohydrazide is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Technical Guide: 2-Nitrobenzhydrazide (CAS 606-26-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrobenzhydrazide (CAS 606-26-8), a molecule of interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, and potential biological activities, with a focus on providing actionable information for research and development. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided. Additionally, a conceptual workflow for its synthesis and potential biological screening is visualized using the DOT language.

Chemical Properties and Data

2-Nitrobenzhydrazide is a hydrazide derivative of 2-nitrobenzoic acid. Its chemical structure, featuring a nitro group ortho to the hydrazide moiety, makes it a versatile building block in the synthesis of various heterocyclic compounds and a subject of interest for its potential biological activities.

Table 1: Physicochemical Properties of 2-Nitrobenzhydrazide

| Property | Value | Source |

| CAS Number | 606-26-8 | N/A |

| Molecular Formula | C₇H₇N₃O₃ | N/A |

| Molecular Weight | 181.15 g/mol | N/A |

| Melting Point | 121-123 °C | N/A |

| Appearance | Light yellow solid | N/A |

| Solubility | Soluble in methanol | N/A |

Table 2: Spectroscopic Data (Predicted and Representative for Similar Structures)

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): 10.0 (s, 1H, -NH), 8.0-7.5 (m, 4H, Ar-H), 4.5 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted δ (ppm): 165 (C=O), 148 (C-NO₂), 134, 131, 129, 124 (Ar-C), 130 (Ar-C-CO) |

| IR (KBr, cm⁻¹) | Characteristic Peaks: 3300-3400 (N-H stretching), 1650 (C=O stretching, Amide I), 1520 (N-O stretching, asymmetric), 1340 (N-O stretching, symmetric) |

| Mass Spectrometry (EI) | m/z: 181 (M⁺), 151, 135, 105, 77 |

Note: The spectroscopic data presented is a combination of predicted values and characteristic peaks observed in structurally related compounds due to the limited availability of experimentally derived spectra for 2-Nitrobenzhydrazide in public databases.

Synthesis of 2-Nitrobenzhydrazide

The most common laboratory-scale synthesis of 2-Nitrobenzhydrazide involves the hydrazinolysis of a 2-nitrobenzoic acid ester, typically methyl 2-nitrobenzoate, with hydrazine hydrate.

Experimental Protocol: Synthesis from Methyl 2-Nitrobenzoate

This protocol describes a general method for the synthesis of 2-Nitrobenzhydrazide.

Materials:

-

Methyl 2-nitrobenzoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-nitrobenzoate (0.1 mol) in ethanol (100 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C.

-

Purification (Optional): The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Nitrobenzhydrazide.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of 2-Nitrobenzhydrazide are limited, the broader classes of compounds to which it belongs—nitroaromatics and hydrazides—are known to exhibit a wide range of biological effects.

Nitroaromatic compounds often exert their biological effects through bioreduction of the nitro group.[1] This process can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules such as DNA and proteins.[1] This mechanism is central to the antimicrobial and cytotoxic effects of many nitroaromatic drugs.[1]

Hydrazide derivatives are also a well-established class of biologically active compounds, with many exhibiting antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5][6] The hydrazide moiety can act as a pharmacophore and is present in several clinically used drugs.[3]

Postulated Mechanism of Action: A Conceptual Pathway

Given the structural features of 2-Nitrobenzhydrazide, a plausible mechanism of action, particularly for antimicrobial activity, involves the enzymatic reduction of the nitro group within the target cell. This reduction can generate reactive nitrogen species that induce cellular damage.

Caption: Postulated mechanism of action for 2-Nitrobenzhydrazide.

Applications and Future Directions

2-Nitrobenzhydrazide serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, many of which are scaffolds for the development of new therapeutic agents. Its potential as a standalone therapeutic agent warrants further investigation, particularly in the areas of antimicrobial and anticancer research.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of 2-Nitrobenzhydrazide against a broad panel of bacterial, fungal, and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific cellular targets and signaling pathways affected by 2-Nitrobenzhydrazide.

-

Analogue Synthesis: Synthesizing and testing derivatives of 2-Nitrobenzhydrazide to explore structure-activity relationships and optimize for potency and selectivity.

Safety Information

As with all nitroaromatic compounds and hydrazide derivatives, 2-Nitrobenzhydrazide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scielo.br [scielo.br]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Nitrobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-nitrobenzohydrazide. In the absence of a publicly available crystal structure for the parent compound, this guide leverages crystallographic data from closely related derivatives and established computational chemistry methodologies to elucidate its structural characteristics. This information is crucial for understanding its chemical reactivity, potential biological activity, and for guiding the design of new therapeutic agents.

Molecular Structure and Conformation

2-Nitrobenzohydrazide (C₇H₇N₃O₃) is an aromatic hydrazide characterized by a benzene ring substituted with a nitro group at the ortho position and a hydrazide group.[1][2] The presence of these functional groups in close proximity leads to significant intramolecular interactions that dictate the molecule's overall conformation.

The key conformational features of 2-nitrobenzohydrazide are determined by the torsion angles around the C(O)-N and N-N bonds of the hydrazide moiety, as well as the orientation of the nitro group relative to the benzene ring. Theoretical and computational methods are invaluable for exploring these conformational preferences.[3]

A critical feature influencing the conformation of 2-nitrobenzohydrazide is the potential for a strong intramolecular hydrogen bond between the amide proton (N-H) of the hydrazide and an oxygen atom of the ortho-nitro group. This interaction is expected to result in a relatively planar conformation of the molecule, creating a six-membered ring-like structure. This type of intramolecular hydrogen bonding is a well-documented phenomenon in ortho-substituted benzene derivatives and significantly impacts their structural rigidity and electronic properties.[4][5][6][7]

In derivatives of 2-nitrobenzohydrazide, the dihedral angle between the benzene ring and the hydrazide group can vary, often influenced by intermolecular interactions within the crystal lattice and the nature of the substituents.[8][9] For instance, in (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide, the dihedral angle between the two benzene rings is 45.3(3)°, indicating a twisted conformation.[9] The nitro group itself is often twisted out of the plane of the benzene ring.[9]

Quantitative Structural Data (Theoretical)

Due to the lack of a published crystal structure for 2-nitrobenzohydrazide, the following table summarizes theoretically derived bond lengths, bond angles, and torsion angles for the lowest energy conformer, as would be predicted by computational modeling (e.g., Density Functional Theory - DFT). These values are based on the expected geometries and data from similar crystallized structures.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~ 1.23 | |

| C-N (amide) | ~ 1.34 | |

| N-N | ~ 1.41 | |

| C-C (aromatic) | ~ 1.39 - 1.40 | |

| C-N (nitro) | ~ 1.48 | |

| N-O (nitro) | ~ 1.22 | |

| Bond Angles (°) | ||

| O=C-N | ~ 123 | |

| C-N-N | ~ 120 | |

| C-C-N (nitro) | ~ 119 | |

| O-N-O (nitro) | ~ 124 | |

| Torsion Angles (°) | ||

| O=C-N-N | ~ 180 (trans) | |

| C-C-C=O | ~ 0 or 180 | |

| C-C-N-O (nitro) | Variable |

Experimental Protocols

The synthesis and structural characterization of 2-nitrobenzohydrazide and its derivatives typically follow established laboratory procedures.

Synthesis and Crystallization of 2-Nitrobenzohydrazide Derivatives

A common synthetic route to 2-nitrobenzohydrazide derivatives, such as Schiff bases, involves the condensation reaction of 2-nitrobenzohydrazide with a suitable aldehyde or ketone.[8][9]

General Protocol:

-

Dissolution: Dissolve equimolar amounts of 2-nitrobenzohydrazide and the corresponding aldehyde (e.g., 4-hydroxybenzaldehyde or 2-methoxybenzaldehyde) in a suitable solvent, typically methanol or ethanol.[8][9]

-

Reaction: Stir the mixture at ambient temperature for a designated period, which can range from 30 minutes to several hours.[1][8] In some cases, a few drops of an acid catalyst like acetic acid may be added.

-

Crystallization: Obtain single crystals suitable for X-ray diffraction by slow evaporation of the solvent at room temperature over several days.[2][8][9]

Single-Crystal X-ray Diffraction

The definitive method for determining the molecular structure of crystalline solids is single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.[8] Data is typically collected at a controlled temperature, often 298 K.[8]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[3][8] Hydrogen atoms are often located from difference Fourier maps or placed in calculated positions.[8]

Visualizations

Intramolecular Hydrogen Bonding

The conformation of 2-nitrobenzohydrazide is significantly influenced by the formation of an intramolecular hydrogen bond between the amide hydrogen and one of the oxygen atoms of the nitro group. This interaction leads to a more planar and rigid structure.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Nitrobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Nitrobenzohydrazide. Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents a comprehensive analysis based on data from its isomers and structurally related molecules. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of 2-Nitrobenzohydrazide in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Nitrobenzohydrazide. These predictions are derived from the analysis of known data for 3-nitrobenzohydrazide, 4-nitrobenzohydrazide, 2-nitrobenzamide, and other related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 2-Nitrobenzohydrazide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.9 | Multiplet | 4H | Aromatic Protons (C₃-H, C₄-H, C₅-H, C₆-H) |

| ~4.5 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~9.5 - 10.0 | Singlet | 1H | -NH- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 2-Nitrobenzohydrazide

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~148 | C-NO₂ |

| ~133 | Aromatic CH |

| ~130 | Aromatic C-C=O |

| ~129 | Aromatic CH |

| ~124 | Aromatic CH |

| ~122 | Aromatic CH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for 2-Nitrobenzohydrazide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H Stretching (asymmetric and symmetric) |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~1660 | Strong | C=O Stretching (Amide I) |

| ~1600 | Medium | N-H Bending (Amide II) |

| ~1520 | Strong | Asymmetric NO₂ Stretching |

| ~1340 | Strong | Symmetric NO₂ Stretching |

| ~1300 | Medium | C-N Stretching |

| 700 - 900 | Medium-Strong | Aromatic C-H Bending (out-of-plane) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Nitrobenzohydrazide

| m/z | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - NH₂NH]⁺ |

| 150 | High | [M - NH₂NH₂]⁺ |

| 134 | Medium | [M - NO₂]⁺ |

| 122 | Medium | [C₇H₆O₂]⁺ |

| 104 | Medium | [C₇H₄O]⁺ |

| 92 | Medium | [C₆H₄O]⁺ |

| 76 | High | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Nitrobenzohydrazide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 2-Nitrobenzohydrazide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of 2-Nitrobenzohydrazide into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for 2-Nitrobenzohydrazide in mass spectrometry.

Solubility Profile of 2-Nitrobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Nitrobenzohydrazide, a compound of interest in various fields of chemical and pharmaceutical research. Understanding the solubility of this molecule is paramount for its synthesis, purification, handling, and application in experimental and developmental settings. This document summarizes known qualitative solubility data, provides detailed experimental protocols for quantitative solubility determination, and includes a workflow for its synthesis and purification.

Introduction to 2-Nitrobenzohydrazide

2-Nitrobenzohydrazide (C₇H₇N₃O₃, Molar Mass: 181.15 g/mol ) is an aromatic hydrazide derivative containing a nitro group. Its chemical structure influences its physicochemical properties, including its solubility in various solvents. The presence of both a polar nitro group and a hydrogen-bonding hydrazide moiety, combined with a nonpolar benzene ring, results in a nuanced solubility profile. This guide aims to provide the necessary information for researchers to effectively work with this compound.

Qualitative Solubility of 2-Nitrobenzohydrazide

Qualitative data indicates that 2-Nitrobenzohydrazide is soluble in methanol.[1] Furthermore, common laboratory practice involves the recrystallization of 2-Nitrobenzohydrazide from ethanol or ethyl acetate, which suggests that it has good solubility in these solvents at elevated temperatures and lower solubility at room temperature, a prerequisite for effective purification by recrystallization.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (x) |

| Methanol | ||||

| Ethanol | ||||

| Ethyl Acetate | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Water |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methodologies to determine the solubility of 2-Nitrobenzohydrazide. The following are detailed protocols for the widely accepted shake-flask method, followed by either gravimetric or UV-Vis spectroscopic analysis.

Equilibrium Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Materials:

-

2-Nitrobenzohydrazide

-

Selected solvents (e.g., methanol, ethanol, ethyl acetate, water)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-Nitrobenzohydrazide to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed until the measured solubility is constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.

Quantification of Dissolved Solute

This is a direct and highly reliable method for determining the concentration of the dissolved solute.

Procedure:

-

Transfer a precisely measured volume of the filtered saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the 2-Nitrobenzohydrazide.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved 2-Nitrobenzohydrazide.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

This method is suitable if 2-Nitrobenzohydrazide has a chromophore that absorbs light in the UV-Vis spectrum.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 2-Nitrobenzohydrazide of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of 2-Nitrobenzohydrazide.

-

Workflow for Synthesis and Purification of 2-Nitrobenzohydrazide

The following diagram illustrates a typical workflow for the synthesis and subsequent purification by recrystallization of a hydrazide like 2-Nitrobenzohydrazide. This process is intrinsically linked to the compound's solubility, as the choice of reaction and recrystallization solvents is critical for yield and purity.

References

Thermal Stability and Decomposition of 2-Nitrobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzohydrazide is a versatile molecule utilized in the synthesis of various biologically active compounds and coordination complexes. An in-depth understanding of its thermal properties is paramount for ensuring safety, stability, and efficacy in its applications, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the anticipated thermal behavior of 2-Nitrobenzohydrazide, drawing upon data from analogous nitroaromatic compounds. It outlines detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), essential techniques for characterizing the thermal stability and decomposition profile of such materials. Furthermore, this guide presents a logical framework for a potential decomposition pathway, offering critical insights for researchers and professionals in drug development and materials science.

Introduction to 2-Nitrobenzohydrazide

2-Nitrobenzohydrazide (C₇H₇N₃O₃, Molar Mass: 181.15 g/mol ) is an organic compound featuring a hydrazide group and a nitro group attached to a benzene ring in the ortho position.[1] Its structure lends itself to the formation of various derivatives, including hydrazones and Schiff bases, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The presence of the nitro group, an energetic functional group, suggests that 2-Nitrobenzohydrazide may exhibit significant thermal activity and decomposition upon heating. A thorough characterization of its thermal stability is therefore essential for safe handling, storage, and processing.

Expected Thermal Behavior

Experimental Protocols for Thermal Analysis

To elucidate the thermal stability and decomposition kinetics of 2-Nitrobenzohydrazide, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is invaluable for determining the thermal stability, identifying decomposition temperatures, and quantifying mass loss.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the 2-Nitrobenzohydrazide sample is pure and dry.

-

Accurately weigh a small sample, typically between 2 and 10 mg, into an inert sample pan (e.g., alumina or platinum).

Experimental Conditions:

| Parameter | Recommended Setting | Purpose |

| Temperature Program | Heat from ambient (~25°C) to 400°C. | To cover the range of potential decomposition. |

| Heating Rate | 10 °C/min. | A standard rate for initial screening. |

| Atmosphere | Nitrogen (inert gas) at a flow rate of 20-50 mL/min. | To prevent oxidative decomposition. |

| Data Collection | Record mass (in % and µg) and the first derivative of mass loss (%/°C). | To identify onset and peak decomposition temperatures. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides information on melting points, phase transitions, and the enthalpy of decomposition.

Instrumentation: A calibrated differential scanning calorimeter is necessary.

Sample Preparation:

-

Accurately weigh a small amount of the 2-Nitrobenzohydrazide sample (typically 1-5 mg) into a hermetically sealed aluminum or gold-plated crucible.

-

Prepare an empty, sealed crucible to serve as a reference.

Experimental Conditions:

| Parameter | Recommended Setting | Purpose |

| Temperature Program | Heat from ambient (~25°C) to a temperature beyond the final decomposition event observed in TGA. | To capture all thermal events. |

| Heating Rate | 10 °C/min. | To correlate with TGA data. |

| Atmosphere | Nitrogen (inert gas) at a flow rate of 20-50 mL/min. | To maintain an inert environment. |

| Data Collection | Record the differential heat flow (in mW or W/g) as a function of temperature. | To identify endothermic and exothermic events. |

Visualization of Experimental Workflows and Potential Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and a plausible decomposition pathway for 2-Nitrobenzohydrazide.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Plausible decomposition pathways for 2-Nitrobenzohydrazide.

Discussion of Potential Decomposition Pathways

The thermal decomposition of 2-Nitrobenzohydrazide is likely to be a complex process involving multiple steps. Based on the structure of the molecule, several decomposition pathways can be postulated:

-

Initial N-N Bond Cleavage: The hydrazide linkage contains a relatively weak N-N single bond. Homolytic cleavage of this bond would generate a 2-nitrobenzoyl radical and an aminyl radical. These highly reactive species would then undergo further reactions, leading to the formation of stable gaseous products.

-

Intramolecular Rearrangement: The presence of the ortho-nitro group could facilitate an intramolecular hydrogen transfer from the hydrazide moiety to the nitro group. This could lead to the formation of intermediates that subsequently decompose.

-

Decomposition initiated by the Nitro Group: At higher temperatures, the C-NO₂ bond can cleave, initiating the decomposition cascade. The release of NO₂ is a common initial step in the decomposition of many nitroaromatic compounds.

The exact mechanism is likely a combination of these and other pathways and would be dependent on factors such as the heating rate and the surrounding atmosphere. Evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR would be instrumental in identifying the gaseous products and elucidating the precise decomposition mechanism.

Safety Considerations

Given the presence of the energetic nitro group, 2-Nitrobenzohydrazide should be handled with care, especially at elevated temperatures. The potential for exothermic decomposition necessitates the use of appropriate personal protective equipment and conducting experiments in a well-ventilated area. It is crucial to avoid conditions that could lead to thermal runaway, such as rapid heating of large quantities of the material.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of 2-Nitrobenzohydrazide. While specific experimental data for this compound remains to be published, the outlined experimental protocols for TGA and DSC offer a clear path for its characterization. The proposed decomposition pathways, based on the behavior of analogous compounds, provide a valuable starting point for more detailed mechanistic studies. For researchers, scientists, and drug development professionals, a thorough thermal analysis is a critical step in ensuring the safe and effective application of this and other energetic molecules.

References

The Strategic Utility of 2-Nitrobenzohydrazide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of organic synthesis, the quest for versatile and reactive building blocks is perpetual. Among these, 2-Nitrobenzohydrazide has emerged as a molecule of significant interest, offering a unique combination of functionalities that render it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of a nitro group at the ortho position to the benzohydrazide moiety imparts distinct electronic and steric characteristics, influencing its reactivity and paving the way for novel synthetic transformations. This guide provides an in-depth exploration of 2-Nitrobenzohydrazide as a cornerstone in the synthesis of pharmacologically relevant scaffolds, offering field-proven insights and detailed methodologies for its application.

The core value of 2-Nitrobenzohydrazide lies in its dual-handle nature. The hydrazide group serves as a classical nucleophile and a robust platform for the construction of five- and six-membered heterocycles, while the ortho-nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring and influencing the regioselectivity of subsequent reactions. Furthermore, the nitro group itself can be a synthetic linchpin, amenable to reduction to an amino group, thereby opening avenues for further diversification and the synthesis of complex molecular architectures.

I. Synthesis of the Precursor: 2-Nitrobenzohydrazide

The efficient synthesis of 2-Nitrobenzohydrazide is the gateway to its extensive applications. The most common and reliable method involves the hydrazinolysis of a 2-nitrobenzoic acid derivative, typically an ester or the acid chloride. The causality behind this choice lies in the high reactivity of the carbonyl group in these precursors towards nucleophilic attack by hydrazine.

Experimental Protocol: Synthesis of 2-Nitrobenzohydrazide from Methyl 2-Nitrobenzoate

This protocol details a standard laboratory procedure for the synthesis of 2-Nitrobenzohydrazide.

Materials:

-

Methyl 2-nitrobenzoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

-

Magnetic stirrer and hotplate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-nitrobenzoate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).

-

To this stirring solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. The addition should be slow to control any potential exotherm.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A white or pale yellow precipitate of 2-Nitrobenzohydrazide should form.

-

If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

-

The purity of the product can be assessed by its melting point and spectroscopic analysis. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Self-Validating System: The formation of a solid precipitate upon cooling and the subsequent washing steps provide a preliminary validation of the reaction's success. The melting point of the dried product should be sharp and consistent with the literature value for 2-Nitrobenzohydrazide. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) serves as the ultimate confirmation of the product's identity and purity.

Table 1: Physicochemical and Spectroscopic Data of 2-Nitrobenzohydrazide

| Property | Value |

| CAS Number | 606-26-8[1] |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 123-125 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~10.0 (s, 1H, -CONH-), ~8.0-7.5 (m, 4H, Ar-H), ~4.6 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~165 (C=O), ~148 (C-NO₂), ~133, ~130, ~128, ~124 (Ar-C), ~120 (Ar-C) |

| IR (KBr) ν (cm⁻¹) | ~3300-3200 (N-H stretching), ~1650 (C=O stretching), ~1520, ~1350 (NO₂ stretching) |

| Mass Spectrum (EI) m/z | 181 (M⁺), 151, 135, 105, 77 |

Note: The spectroscopic data presented are typical expected values and may vary slightly depending on the solvent and instrument used.

II. 2-Nitrobenzohydrazide as a Precursor for Heterocyclic Synthesis

The true synthetic power of 2-Nitrobenzohydrazide is realized in its role as a versatile precursor for a variety of heterocyclic systems. The hydrazide moiety provides the necessary N-N-C=O framework for cyclization reactions, while the ortho-nitro group can influence the reaction pathways and properties of the final products.

A. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 2-Nitrobenzohydrazide can be achieved through several methods, most commonly via cyclodehydration of an N,N'-diacylhydrazine intermediate.

This protocol outlines a one-pot procedure for the synthesis of 1,3,4-oxadiazoles, which is often preferred for its efficiency.

Materials:

-

2-Nitrobenzohydrazide

-

Aromatic carboxylic acid

-

Phosphorus oxychloride (POCl₃) or another dehydrating agent (e.g., thionyl chloride, polyphosphoric acid)

-

Anhydrous solvent (e.g., acetonitrile, toluene)

-

Triethylamine or pyridine (as a base)

-

Standard laboratory glassware and safety equipment for handling corrosive reagents.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Nitrobenzohydrazide (1 equivalent) and the desired aromatic carboxylic acid (1 equivalent) in an anhydrous solvent.

-

Add a base such as triethylamine or pyridine (2-3 equivalents) to the mixture.

-

Cool the mixture in an ice bath and slowly add the dehydrating agent, such as phosphorus oxychloride (1.1-1.5 equivalents), dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

-

The crude product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Dry the product and purify it by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Causality of Experimental Choices: The use of a dehydrating agent like POCl₃ is crucial for the intramolecular cyclization of the in-situ formed diacylhydrazine intermediate, leading to the formation of the stable oxadiazole ring. The base neutralizes the HCl generated during the reaction, preventing side reactions and promoting the desired transformation. The one-pot nature of this synthesis is advantageous as it avoids the isolation of the intermediate diacylhydrazine, thus saving time and improving overall efficiency.[2][3][4][5]

Diagram 1: Synthesis of 1,3,4-Oxadiazoles from 2-Nitrobenzohydrazide

Caption: General scheme for pyrazole synthesis.

C. Synthesis of 1,2,4-Triazoles

The versatile hydrazide functionality of 2-Nitrobenzohydrazide also allows for its use as a precursor in the synthesis of 1,2,4-triazoles, another important class of nitrogen-containing heterocycles. Various synthetic strategies can be employed, often involving reaction with compounds containing a C-N single or double bond.

III. The Influence of the Ortho-Nitro Group: A Deeper Dive

The presence of the nitro group at the ortho position is not merely a passive substituent. It exerts a profound influence on the reactivity and properties of 2-Nitrobenzohydrazide and its derivatives.

-

Electronic Effects: As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. This can be strategically utilized in multi-step syntheses.

-

Steric Hindrance: The bulky nitro group can sterically hinder the approach of reagents to the adjacent hydrazide moiety, potentially influencing the regioselectivity of certain reactions.

-

Chelation and Hydrogen Bonding: The ortho positioning allows for potential intramolecular hydrogen bonding between the nitro group and the N-H protons of the hydrazide, which can affect the conformation and reactivity of the molecule.

-

A Synthetic Handle: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation converts a strongly deactivating group into a strongly activating, ortho-, para-directing group, opening up a plethora of possibilities for further functionalization of the aromatic ring.

IV. Conclusion and Future Perspectives

2-Nitrobenzohydrazide stands as a testament to the power of strategic molecular design. Its readily accessible synthesis and the dual reactivity offered by the hydrazide and ortho-nitro functionalities make it an invaluable tool for the modern organic chemist. The ability to efficiently construct diverse and complex heterocyclic scaffolds, which are at the heart of many drug discovery programs, underscores the enduring importance of this precursor.

Future research in this area will likely focus on the development of novel, more sustainable synthetic methodologies for the preparation and utilization of 2-Nitrobenzohydrazide. This includes the exploration of catalytic and one-pot procedures to further enhance synthetic efficiency. Moreover, the unique electronic and steric properties conferred by the ortho-nitro group will continue to be exploited in the design of new reactions and the synthesis of novel bioactive molecules and advanced materials. For researchers and scientists in the field of drug development, a thorough understanding of the chemistry of 2-Nitrobenzohydrazide is not just beneficial, but essential for the innovation of next-generation therapeutics.

References

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

- Patel, K. D., & Patel, N. K. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, Sec B: Organic and Medicinal Chemistry, 62B(4), 356-371.

- A mild, one-pot preparation of 1,3,4-oxadiazoles. (2009). Tetrahedron Letters, 50(43), 5944-5947.

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Dixon, D. J., & Matheau-Raven, D. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]

-

¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.). ResearchGate. [Link]

-

Ali, A. M., et al. (2010). N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2577. [Link]

-

2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide. (n.d.). PubChem. [Link]

-

Benzoic acid, 4-nitro-, hydrazide. (n.d.). PubChem. [Link]

-

3-Nitrobenzohydrazide. (n.d.). PubChem. [Link]

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... (n.d.). ResearchGate. [Link]

-

m-NITROBENZAZIDE. (n.d.). Organic Syntheses. [Link]

-

Benzaldehyde, 2-nitro-. (n.d.). NIST WebBook. [Link]

-

Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal, 7(7), 545-553. [Link]

-

Benzaldehyde, 2-nitro-. (n.d.). NIST WebBook. [Link]

-

FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). (n.d.). ResearchGate. [Link]

-

Synthesis of 3a-j by using the hydrazinemonohydrate with alkaloyl or aroyl halides. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2018). Molecules, 23(10), 2533. [Link]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride. (n.d.). Organic Syntheses. [Link]

-

Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]

-

2-Nitrobenzaldehyde - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

Benzoic acid, hydrazide. (n.d.). NIST WebBook. [Link]

-

Synthesis of 2-nitrobenzoyl chloride. (n.d.). PrepChem.com. [Link]

-

2-nitrobenzohydrazide. (n.d.). Stenutz. [Link]

-

N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 982278. [Link]

-

New Reaction Products of Acetylacetone with Semicarbazide Derivatives. (2021). ACS Omega, 6(12), 8637–8645. [Link]

-

Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. (n.d.). Der Pharma Chemica. [Link]

- Process for the synthesis of 1,2,4-triazoles. (n.d.).

-

Recent advances in the synthesis of triazole derivatives. (2016). Raco.cat. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

-

New Reaction Products of Acetylacetone with Semicarbazide Derivatives. (2021). PubMed. [Link]

Sources

- 1. 2-NITROBENZHYDRAZIDE CAS#: 606-26-8 [amp.chemicalbook.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 2-Nitrobenzohydrazide Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-nitrobenzohydrazide, a class of aromatic hydrazides, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group, a potent electron-withdrawing moiety, and the versatile hydrazide linker allows for a wide range of structural modifications, leading to compounds with promising therapeutic potential. This technical guide provides a comprehensive overview of the current state of research into the biological activities of 2-nitrobenzohydrazide derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, and relevant cellular pathways and experimental workflows are visualized. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the 2-nitrobenzohydrazide scaffold.

Introduction

Hydrazides and their Schiff base derivatives, hydrazones, are a well-established class of compounds with diverse pharmacological applications. The core structure, characterized by a CONHNH2 functional group, serves as a versatile pharmacophore that can be readily modified to interact with various biological targets. The introduction of a nitro group onto the benzene ring, particularly at the ortho position as in 2-nitrobenzohydrazide, significantly influences the electronic and steric properties of the molecule, often enhancing its biological efficacy. These derivatives have demonstrated a range of activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This guide will delve into the specifics of these activities, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to facilitate further research and development.

Synthesis of 2-Nitrobenzohydrazide Derivatives

The synthesis of 2-nitrobenzohydrazide derivatives typically follows a two-step procedure. The first step involves the formation of the 2-nitrobenzohydrazide core, followed by condensation with various aldehydes or ketones to yield the corresponding N'-substituted hydrazone derivatives.

General Synthesis of 2-Nitrobenzohydrazide

2-Nitrobenzohydrazide is commonly synthesized by reacting an ester of 2-nitrobenzoic acid (e.g., methyl 2-nitrobenzoate) with hydrazine hydrate in a suitable solvent like methanol or ethanol under reflux.

General Synthesis of N'-Substituted 2-Nitrobenzohydrazide Derivatives (Hydrazones)

The 2-nitrobenzohydrazide is then reacted with a variety of substituted aldehydes or ketones in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid), to produce the desired N'-substituted 2-nitrobenzohydrazide derivatives.

Anticancer Activity

Hydrazide-hydrazone derivatives are a well-documented class of compounds with significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Data for Anticancer Activity

The anticancer potential of 2-nitrobenzohydrazide and related derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide | A549 (Lung Carcinoma) | 10.38 | [1] |

| N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide | MCF-7 (Breast Cancer) | - | [1] |

| N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide | HepG2 (Hepatocellular Carcinoma) | - | [1] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 | [2] |

| 2-aryl-5(6)-nitro-1H-benzimidazole derivative 3 | K562 (Leukemia) | - | [2] |

Note: Data for a broader range of 2-nitrobenzohydrazide derivatives is still emerging. The table includes data for closely related nitro-containing benzohydrazide and benzimidazole structures to indicate the potential of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and positive control in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO as the test compounds).

-

Incubate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Hydrazide derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The nitro group can also play a role in generating reactive oxygen species (ROS), which can trigger apoptotic signaling cascades such as the JNK pathway.

Antimicrobial Activity